N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide
Overview
Description
N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid CB1 receptor. It has been extensively studied for its potential therapeutic applications and is of great interest to the scientific community.
Mechanism of Action
N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide is a selective antagonist of the CB1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor and a reduction in the effects of endocannabinoids.
Biochemical and Physiological Effects:
The CB1 receptor is widely distributed throughout the body and is involved in a variety of physiological processes. N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide has been shown to have effects on the central nervous system, immune system, and cardiovascular system. It has been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide is its selectivity for the CB1 receptor. This allows for more specific targeting of the receptor and reduces the potential for off-target effects. However, one limitation is its relatively low potency compared to other CB1 receptor antagonists. This can make it more difficult to achieve the desired effects in experiments.
Future Directions
There are several potential future directions for research on N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for drug addiction in humans. Additionally, further research is needed to fully understand its effects on the immune system and its potential as a treatment for inflammatory diseases. Finally, there is interest in developing more potent and selective CB1 receptor antagonists based on the structure of N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide.
Scientific Research Applications
N-isopropyl-1'-(4-pyridinylacetyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potential as a treatment for obesity, addiction, and anxiety disorders. Additionally, it has been studied for its potential use in the treatment of pain, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-propan-2-yl-1-[1-(2-pyridin-4-ylacetyl)piperidin-4-yl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-16(2)23-21(27)18-5-11-24(12-6-18)19-7-13-25(14-8-19)20(26)15-17-3-9-22-10-4-17/h3-4,9-10,16,18-19H,5-8,11-15H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGJQAWGSWIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-1-[1-(2-pyridin-4-ylacetyl)piperidin-4-yl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.